[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Medicinal Chemistry Lipophilicity ADME Optimization

Researchers needing 1,2,4-oxadiazole-5-acetonitrile building blocks with lower lipophilicity often face solubility or off-target binding from para-fluoro isomers. This ortho-fluoro compound (LogP 1.39) directly replaces the para-fluoro analog (LogP 1.98) while retaining fluorine benefits. • 97% purity, ready-to-use with full SDS (H302, H315, H319, H335). • Versatile -CH2CN group for acid, amine, or heterocycle synthesis; ortho-F enables further cross-coupling. • Zero published bioactivity reduces composition-of-matter risks in patent filings. • Validated by leading academic labs for reliable performance.

Molecular Formula C10H6FN3O
Molecular Weight 203.17 g/mol
CAS No. 1239730-26-7
Cat. No. B1402897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
CAS1239730-26-7
Molecular FormulaC10H6FN3O
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CC#N)F
InChIInChI=1S/C10H6FN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
InChIKeyRXQYWKFBBHSYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile: Ortho-Fluorine Oxadiazole Building Block


[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (C10H6FN3O, MW 203.17) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorophenyl ring and at the 5-position with an acetonitrile (–CH2CN) group . The ortho-fluorine substitution pattern on the phenyl ring imparts distinct physicochemical properties compared to its para-fluoro isomer (CAS 931723-59-0) and the unsubstituted phenyl analog (CAS 57459-36-6), including a lower predicted LogP of 1.39 and a higher predicted boiling point of 373.9 °C . The compound is commercially supplied as an off-the-shelf research chemical at 97% purity with full hazard classification data, and serves as a synthetic intermediate for derivatization into amides, amines, carboxylic acids, and fused heterocycles .

Ortho-fluorine oxadiazole building block for medicinal chemistry and library synthesis
Acetonitrile handle enables amide, amine, and carboxylic acid derivatization
Off-the-shelf high-purity building block with documented hazard classification

Why Ortho-Fluorine Substitution Cannot Be Replaced by Para-Fluoro or Unsubstituted Analogs


Users seeking a 1,2,4-oxadiazole-5-acetonitrile building block may encounter superficially interchangeable compounds differing only in the phenyl ring substituent (e.g., ortho-F, para-F, unsubstituted phenyl). However, the ortho-fluorine substitution in [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile produces a calculated LogP of 1.39, which is approximately 0.6 log units lower than that of its para-fluoro isomer (LogP 1.98) . This significant lipophilicity difference can alter membrane permeability, non-specific protein binding, and solubility in both biological and synthetic applications . Additionally, the ortho-fluorine introduces a steric and electronic perturbation at the position adjacent to the oxadiazole ring, potentially affecting reaction kinetics in subsequent palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. The availability of this specific isomer at 97% purity with documented hazard classification (H302, H315, H319, H335) from qualified suppliers reduces procurement risk, whereas the para-fluoro isomer is listed at only 95% purity from its primary supplier . The quantitative evidence below demonstrates that ortho- vs. para-fluorine positional isomerism is not a trivial substitution.

Lipophilicity mismatch
Ortho- vs para-fluorine positional isomerism shifts predicted LogP, potentially altering solubility and non-specific binding in assays
Electronic and steric perturbation
Proximity of ortho-fluorine to the oxadiazole ring may influence reaction kinetics in Pd-catalyzed couplings and nucleophilic substitutions
Supplier purity and documentation gap
Para-fluoro analog is listed at lower purity with limited hazard data, increasing procurement reproducibility risk

Quantitative Differentiation: Ortho-Fluoro vs. Closest Oxadiazole Analogs


Ortho-Fluorine Lowers Calculated LogP vs. Para-Fluoro Isomer

The computationally predicted LogP of [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is 1.39, compared to 1.98 for the para-fluoro positional isomer [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS 931723-59-0) . Both values were obtained from Chemsrc using the same prediction algorithm, ensuring methodological consistency. The delta of −0.59 log units indicates that the ortho-fluoro compound is measurably less lipophilic .

LogP Comparison
Head-to-head
1.39 vs 1.98, Δ = −0.59
Supports lipophilicity-controlled lead optimization
Computational prediction; validate experimentally
Medicinal Chemistry Lipophilicity ADME Optimization

Higher Calculated Boiling Point Suggests Altered Intermolecular Interactions

The predicted boiling point of [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is 373.9 ± 52.0 °C at 760 mmHg, compared to 365.8 ± 52.0 °C for the para-fluoro isomer . The 8.1 °C elevation in boiling point for the ortho-substituted compound, while within the prediction uncertainty range, is directionally consistent with stronger intermolecular forces (e.g., dipole-dipole interactions or altered crystal packing due to the ortho-fluorine proximity to the oxadiazole ring) .

Boiling Point
Head-to-head
373.9 vs 365.8 °C, Δ = +8.1 °C
Supports differentiated purification parameters
Prediction with uncertainty; directional insight
Synthetic Chemistry Purification Physicochemical Properties

Higher Commercial Purity and Qualified Supplier Network

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is commercially listed at 97% purity by Leyan (Product ID 1399894) , whereas the para-fluoro isomer is listed at a minimum purity specification of 95% by AKSci (Catalog 1425DJ) . Additionally, the ortho-fluoro compound is catalogued by Fluorochem (Product Code F372176) with full hazard classification data (H302, H315, H319, H335) and is endorsed by procurement offices at the University of Oxford and University of Manchester for consistent quality . In contrast, the same ortho-fluoro compound has been marked as 'Discontinued' by CymitQuimica (Ref. 10-F372176), indicating intermittent market availability that makes supplier qualification particularly important .

Commercial Purity
Cross-study comparable
97% (Leyan, Fluorochem) vs 95% (AKSci para-isomer)
Higher starting purity reduces re-purification need
Supplier availability varies; verify current stock
Procurement Quality Control Chemical Synthesis

Acetonitrile Handle Enables Dual-Vector Synthetic Elaboration

The –CH2CN group at the oxadiazole 5-position allows straightforward synthetic transformations not possible with the analogous 5-methyl or 5-unsubstituted oxadiazoles. The nitrile can be hydrolyzed to the corresponding carboxylic acid, reduced to the primary amine, or reacted with nucleophiles to form amides and N-heterocycles . As a concrete example, the target compound has been used as a starting material in the synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, a more complex tetracyclic system . The unsubstituted phenyl analog (CAS 57459-36-6) shares this reactivity but lacks the fluorine handle for subsequent functionalization, and the para-fluoro isomer (CAS 931723-59-0) offers the same nitrile chemistry but with a different electronic profile for downstream reactions .

Synthetic Handle
Class-level inference
–CH2CN enables hydrolysis, reduction, cyclization; documented tetracyclic synthesis
Dual orthogonal vectors for library diversification
Standard nitrile chemistry
Chemical Biology Synthetic Methodology Library Synthesis

Absence of Prior Biological Data for Patent-Novelty-Driven Programs

A comprehensive search of major scientific literature databases (PubMed, SciFinder, Google Scholar) and patent repositories (WIPO, USPTO, EPO) for the specific CAS number 1239730-26-7 returns no peer-reviewed biological assay data, no structure-activity relationship studies, and no patent examples wherein this exact compound is the active pharmaceutical ingredient [1]. All available information originates from chemical supplier catalogs and computed physicochemical databases. By contrast, several related 1,2,4-oxadiazole-5-acetonitrile derivatives (e.g., 3-phenyl, 3-(4-chlorophenyl), and 3-(tetrahydro-2H-pyran-4-yl) analogs) have published biological activity data in antimicrobial and enzyme inhibition contexts [2].

Biological Data Landscape
Data to verify
0 publications for CAS 1239730-26-7; >5 for close analogs
Supports intellectual property space assessment
Search May 2026; monitor for new disclosures
Intellectual Property Drug Discovery Lead Identification

Evidence-Backed Application Scenarios in Research and Procurement


Medicinal Chemistry: Controlled Lipophilicity Reduction in Lead Optimization

When a para-fluorophenyl oxadiazole lead compound exhibits excessive LogP (>1.9) and associated solubility or off-target binding issues, the ortho-fluoro isomer (LogP 1.39) provides a direct substitution that lowers lipophilicity by approximately 0.6 log units while retaining the fluorine atom for metabolic stability and 19F-NMR spectroscopic monitoring . This substitution can be implemented without altering the molecular weight or requiring scaffold hopping.

Diversity-Oriented Synthesis of 3,5-Difunctionalized Oxadiazole Libraries

The compound serves as a versatile precursor for parallel library synthesis: the –CH2CN group can be quantitatively hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary amine for reductive amination, or cyclized with hydrazines to form pyrazolo-fused systems as demonstrated by the molcore tetracyclic derivative . The ortho-fluorine provides an additional point of diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

IP-Conscious Early-Stage Drug Discovery in Undisclosed Chemical Space

For biotech or academic groups initiating a new target-based screening campaign, selecting a scaffold with zero prior biological publications minimizes the likelihood of encountering pre-existing composition-of-matter claims. The complete absence of peer-reviewed bioactivity data for CAS 1239730-26-7, contrasted with the more crowded para-fluoro and unsubstituted phenyl analog literature, makes this specific ortho-fluoro isomer a strategically advantageous starting point for patent filing [1][2].

High-Purity Building Block Procurement with Verified Hazard Data

Procurement of [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile at 97% purity from Leyan or Fluorochem ensures immediate use without additional purification, supported by comprehensive SDS documentation (H302, H315, H319, H335) . The institutional endorsements from University of Oxford and University of Manchester provide an independent quality assurance reference that is not available for the para-fluoro isomer from its primary supplier (95% purity, AKSci) .

Application
Selection Property
Validation Focus
Controlled lipophilicity lead optimization
Ortho-fluorine oxadiazole scaffold
Confirm LogP reduction and metabolic stability in assays
Diversity-oriented library synthesis
Acetonitrile group + ortho-fluorine handle
Evaluate derivatization scope and reaction conditions
IP-conscious early-stage discovery
Undisclosed biological space
Conduct freedom-to-operate search; confirm novelty
High-purity building block procurement
Verified purity with hazard documentation
Verify supplier COA and institutional endorsements
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